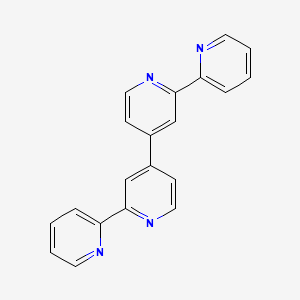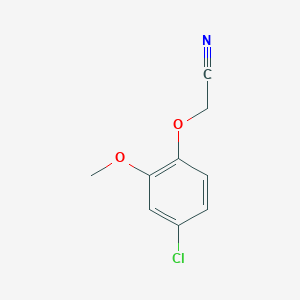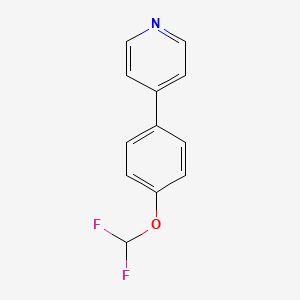![molecular formula C66H62F4N4O2S2 B15251173 2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15251173.png)
2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile is a highly complex organic molecule. It features multiple functional groups, including cyano groups, fluorinated indene moieties, and a pentacyclic core structure. Such compounds are often of interest in materials science, particularly in the development of organic semiconductors and photovoltaic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indene core, introduction of fluorine atoms, and the construction of the pentacyclic structure. Typical reaction conditions might include:
Formation of the indene core: This could involve cyclization reactions, often catalyzed by acids or bases.
Fluorination: Introduction of fluorine atoms might be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Pentacyclic structure formation: This could involve a series of cycloaddition reactions, possibly under high-temperature conditions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of each synthetic step to maximize yield and purity. This might involve:
Flow chemistry: Continuous flow reactors can improve reaction efficiency and scalability.
Catalysis: Use of catalysts to lower activation energies and increase reaction rates.
Purification: Techniques like chromatography and recrystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indene moieties.
Reduction: Reduction reactions could target the cyano groups, converting them to amines.
Substitution: Halogen atoms (fluorine) might be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indenes or pentacyclic derivatives.
Applications De Recherche Scientifique
This compound could have several applications in scientific research:
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in bioimaging or as a fluorescent probe.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action would depend on the specific application. For example:
In organic electronics: The compound might function as a charge carrier, with its electronic properties influenced by the fluorine atoms and cyano groups.
In biological systems: It might interact with specific proteins or nucleic acids, with the cyano groups playing a key role in binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetracyanoethylene: Another cyano-containing compound with applications in organic electronics.
Fluorinated indenes: Compounds with similar indene cores but different substituents.
Pentacyclic aromatic hydrocarbons: Compounds with similar core structures but lacking the cyano and fluorine groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and a complex pentacyclic structure, which could confer unique electronic and photophysical properties.
Propriétés
Formule moléculaire |
C66H62F4N4O2S2 |
|---|---|
Poids moléculaire |
1083.3 g/mol |
Nom IUPAC |
2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C66H62F4N4O2S2/c1-5-9-13-17-21-65(22-18-14-10-6-2)51-29-48-52(30-47(51)63-53(65)27-41(77-63)25-49-59(39(35-71)36-72)43-31-55(67)57(69)33-45(43)61(49)75)66(23-19-15-11-7-3,24-20-16-12-8-4)54-28-42(78-64(48)54)26-50-60(40(37-73)38-74)44-32-56(68)58(70)34-46(44)62(50)76/h25-34H,5-24H2,1-4H3/b49-25-,50-26- |
Clé InChI |
GOELTBVTOSCIEU-MNVDYYKOSA-N |
SMILES isomérique |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)/C=C\5/C(=C(C#N)C#N)C6=CC(=C(C=C6C5=O)F)F)C(C7=C3SC(=C7)/C=C\8/C(=C(C#N)C#N)C9=CC(=C(C=C9C8=O)F)F)(CCCCCC)CCCCCC)CCCCCC |
SMILES canonique |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=C5C(=C(C#N)C#N)C6=CC(=C(C=C6C5=O)F)F)C(C7=C3SC(=C7)C=C8C(=C(C#N)C#N)C9=CC(=C(C=C9C8=O)F)F)(CCCCCC)CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
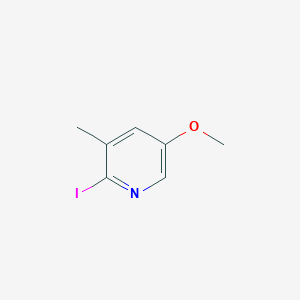
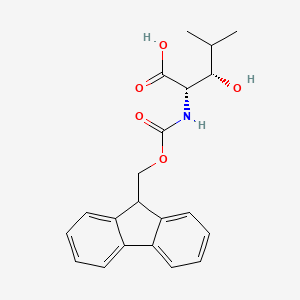
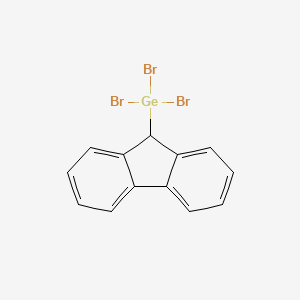
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)

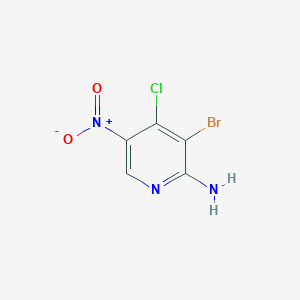
![[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate](/img/structure/B15251145.png)
![4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B15251148.png)
